

# Maleic anhydride CAS number and molecular formula for identification

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Compound of Interest		
Compound Name:	Maleic anhydride	
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# Maleic Anhydride: A Comprehensive Technical Guide for Researchers

For immediate identification, the Chemical Abstracts Service (CAS) number for **maleic anhydride** is 108-31-6, and its molecular formula is C<sub>4</sub>H<sub>2</sub>O<sub>3</sub>.[1] This guide provides an in-depth overview of **maleic anhydride**, a versatile and highly reactive organic compound, with a focus on its chemical properties, synthesis, and key reactions relevant to researchers, scientists, and drug development professionals.

## **Core Identification and Physical Properties**

**Maleic anhydride** is the acid anhydride of maleic acid and exists as a colorless or white solid with a characteristic acrid odor.[1] It is a key industrial chemical used in the production of coatings, polymers, and as a versatile intermediate in organic synthesis.[1]



Property	Value	References
Molecular Weight	98.06 g/mol	[2]
Melting Point	52.8 °C (127.0 °F)	[1]
Boiling Point	202 °C (396 °F)	[1]
Density	1.48 g/cm <sup>3</sup>	[1]
Vapor Pressure	0.2 mmHg at 20 °C	[1]
Solubility	Reacts with water to form maleic acid. Soluble in many organic solvents.	[1]
Flash Point	103 °C (218 °F)	[3]
Autoignition Temperature	470 °C (878 °F)	[3]

## **Synthesis of Maleic Anhydride**

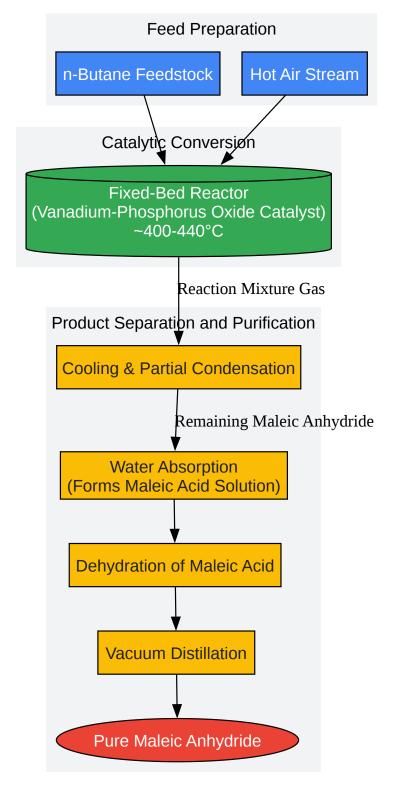
Industrially, **maleic anhydride** is primarily produced through the vapor-phase oxidation of n-butane.[1] This process has largely replaced the older method of benzene oxidation.[1]

## **Industrial Production Workflow: n-Butane Oxidation**

The oxidation of n-butane is a catalytic process that converts the methyl groups to carboxylates and dehydrogenates the carbon backbone.[1] The reaction is highly exothermic.



#### Industrial Production of Maleic Anhydride via n-Butane Oxidation



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Industrial production workflow for maleic anhydride.



## **Key Reactions and Experimental Protocols**

**Maleic anhydride**'s reactivity, stemming from its electron-deficient double bond and anhydride functionality, makes it a valuable reagent in a variety of chemical transformations.

### **Diels-Alder Reaction**

**Maleic anhydride** is a classic dienophile in Diels-Alder reactions, a powerful tool for forming six-membered rings. A common laboratory experiment involves the reaction of **maleic anhydride** with furan.

Objective: To synthesize exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.

#### Materials:

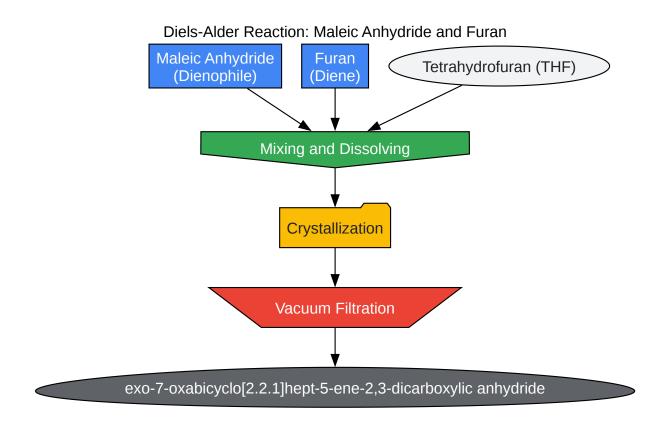
- Maleic anhydride (2.5 g)
- Furan (1.7 mL)
- Tetrahydrofuran (THF) (15 mL)
- Scintillation vial
- 125 mL Erlenmeyer flask with side arm
- Büchner funnel
- Melting point apparatus

#### Procedure:

- Weigh 2.5 g of maleic anhydride and add it to a scintillation vial.[4]
- Add 8 mL of tetrahydrofuran (THF) and 1.5 mL of furan to the vial.[4]
- Thoroughly mix the contents until the **maleic anhydride** is dissolved.[5]
- Cap the vial and allow it to stand. The product will crystallize out of the solution.



- Assemble a vacuum filtration apparatus using a Büchner funnel and a side-arm flask.
- Wet the filter paper with a small amount of cold THF.[4]
- Filter the product crystals, ensuring to transfer all of the solid from the vial.
- Allow the crystals to dry on the filter paper for several minutes under vacuum.
- Determine the mass of the dried product to calculate the percent yield and measure its melting point. The literature melting point of the exo-product is 116-117 °C.[4]



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Workflow for the Diels-Alder reaction of **maleic anhydride** and furan.

## Copolymerization

## Foundational & Exploratory





**Maleic anhydride** readily undergoes copolymerization with various vinyl monomers. The alternating copolymer of styrene and **maleic anhydride** (SMA) is of significant commercial and research interest.

Objective: To synthesize a styrene-maleic anhydride (SMA) random copolymer.

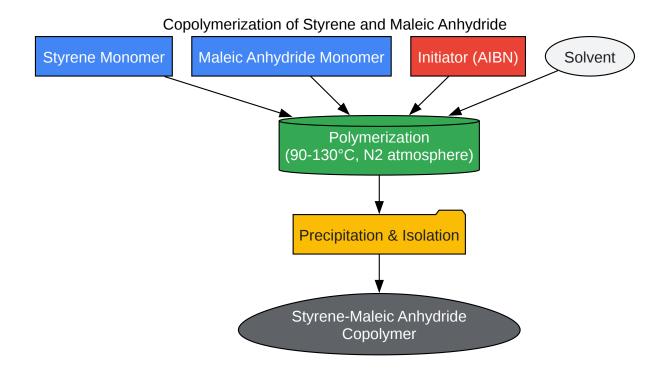
#### Materials:

- Maleic anhydride
- Styrene
- Initiator (e.g., azobisisobutyronitrile AIBN)
- Solvent (e.g., organic acid alkyl ester)
- Nitrogen source
- Oil bath
- Reaction vessel

#### Procedure:

- Under a nitrogen atmosphere, dissolve the monomer **maleic anhydride** and the initiator in the chosen solvent within a reaction vessel.[7]
- Add the monomer styrene to the system and ensure complete dissolution.[7]
- Heat the reaction system using an oil bath to a temperature between 90-130 °C.[7]
- Maintain the reaction for a period of 1.5 to 24 hours to form a metastable dispersion of the copolymer.[7]
- After the reaction is complete, cool the mixture.
- Centrifuge and filter the dispersion to collect the copolymer.
- Dry the resulting styrene-maleic anhydride random copolymer.[7]





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Logical workflow for the synthesis of SMA copolymer.

### **Esterification**

The anhydride ring of **maleic anhydride** is susceptible to nucleophilic attack by alcohols, leading to ring-opening and the formation of esters. This reaction is fundamental in the production of resins and plasticizers.

Objective: To synthesize diethyl maleate.

#### Materials:

- Maleic anhydride (0.01 mol, 0.9806 g)
- Ethanol (0.06 mol, 2.7642 g)
- Catalyst (e.g., N-butylsulfonic acid pyridine hydrogen sulfate ionic liquid, 0.2 mmol, 0.0627 g)



Glass microwave tube or suitable reaction vessel

#### Procedure:

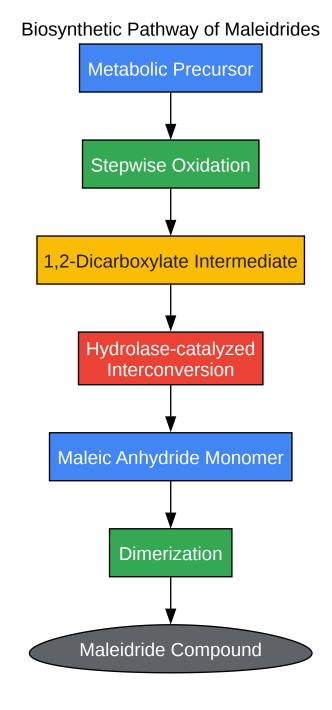
- Combine maleic anhydride, ethanol, and the catalyst in a glass microwave tube.[8]
- Heat the mixture to 120 °C and maintain the reaction for 1 hour.[8] The reaction proceeds in two stages: a rapid initial ring-opening to form the monoester, followed by a slower, catalystdependent esterification of the remaining carboxylic acid group to form the diester.
- Upon completion, the product mixture will contain diethyl maleate. Further purification steps, such as distillation, may be required to isolate the pure product.

# Biochemical Pathways and Toxicological Considerations

While primarily an industrial chemical, **maleic anhydride** moieties are found in some fungal secondary metabolites. A biosynthetic pathway for maleidrides involves the production of **maleic anhydride** monomers followed by dimerization.[9]

From a toxicological perspective, **maleic anhydride** is a known irritant to the skin, eyes, and respiratory tract.[3][10] It is also a skin and potential respiratory sensitizer.[3] Upon contact with water, it rapidly hydrolyzes to maleic acid.[11] Animal studies have indicated that repeated exposure can lead to respiratory tract and eye irritation, and at high oral doses, effects on the kidneys have been observed.[3][12]





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Simplified biosynthetic pathway to maleidrides in fungi.

This guide provides a foundational understanding of **maleic anhydride** for research and development purposes. For detailed safety and handling information, always consult the Safety Data Sheet (SDS) before use.



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